METHYL 2-[(3-{[1,1'-BIPHENYL]-4-YLOXY}-4-OXO-2-(TRIFLUOROMETHYL)-4H-CHROMEN-7-YL)OXY]ACETATE
Overview
Description
Methyl 2-[(3-{[1,1’-Biphenyl]-4-yloxy}-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl)oxy]acetate is a complex organic compound that features a chromenone core structure with a biphenyl and trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[(3-{[1,1’-Biphenyl]-4-yloxy}-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl)oxy]acetate typically involves multiple steps:
Formation of the Chromenone Core: The chromenone core can be synthesized through a condensation reaction between a suitable phenol derivative and an appropriate diketone.
Introduction of the Biphenyl Group: The biphenyl group is introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative of biphenyl with a halogenated chromenone intermediate in the presence of a palladium catalyst.
Addition of the Trifluoromethyl Group: The trifluoromethyl group can be introduced through a nucleophilic substitution reaction using a trifluoromethylating agent such as trifluoromethyl iodide.
Esterification: The final step involves the esterification of the chromenone derivative with methanol in the presence of an acid catalyst to form the methyl ester.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenolic and chromenone moieties, using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed on the carbonyl groups using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nitrating agents, and sulfonating agents.
Major Products Formed
Oxidation: Formation of quinones and carboxylic acids.
Reduction: Formation of alcohols and alkanes.
Substitution: Formation of halogenated, nitrated, and sulfonated derivatives.
Scientific Research Applications
Methyl 2-[(3-{[1,1’-Biphenyl]-4-yloxy}-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl)oxy]acetate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of anti-inflammatory, anticancer, and antimicrobial agents.
Materials Science: The compound’s unique structural properties make it a candidate for use in organic electronics and photonic materials.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Mechanism of Action
The mechanism of action of Methyl 2-[(3-{[1,1’-Biphenyl]-4-yloxy}-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl)oxy]acetate involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Binding: It can bind to receptors on cell surfaces, modulating signal transduction pathways and affecting cellular responses.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-[(3-{[1,1’-Biphenyl]-4-yloxy}-4-oxo-2-methyl-4H-chromen-7-yl)oxy]acetate
- Methyl 2-[(3-{[1,1’-Biphenyl]-4-yloxy}-4-oxo-2-(difluoromethyl)-4H-chromen-7-yl)oxy]acetate
- Methyl 2-[(3-{[1,1’-Biphenyl]-4-yloxy}-4-oxo-2-(pentafluoroethyl)-4H-chromen-7-yl)oxy]acetate
Uniqueness
Methyl 2-[(3-{[1,1’-Biphenyl]-4-yloxy}-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl)oxy]acetate is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic properties and enhances its stability and lipophilicity compared to similar compounds .
Properties
IUPAC Name |
methyl 2-[4-oxo-3-(4-phenylphenoxy)-2-(trifluoromethyl)chromen-7-yl]oxyacetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H17F3O6/c1-31-21(29)14-32-18-11-12-19-20(13-18)34-24(25(26,27)28)23(22(19)30)33-17-9-7-16(8-10-17)15-5-3-2-4-6-15/h2-13H,14H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNWACWJYNFEFBE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)COC1=CC2=C(C=C1)C(=O)C(=C(O2)C(F)(F)F)OC3=CC=C(C=C3)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H17F3O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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